molecular formula C7H13ClO4 B1620495 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride CAS No. 63881-16-3

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride

Cat. No.: B1620495
CAS No.: 63881-16-3
M. Wt: 196.63 g/mol
InChI Key: ZGBKYAPNYMCFDS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride is systematically named according to IUPAC guidelines as 2-(2-(2-methoxyethoxy)ethoxy)acetyl chloride . This nomenclature reflects its branched ether chain and acetyl chloride functional group. Key synonyms include:

  • [2-(2-Methoxyethoxy)ethoxy]acetyl chloride
  • This compound
  • Acetyl chloride, 2-[2-(2-methoxyethoxy)ethoxy]-

The CAS Registry Numbers associated with this compound are 63881-16-3 (primary) and 16024-55-8 (alternate, often used for shorter-chain analogues). The discrepancy arises from variations in side-chain length and substitution patterns reported in different synthetic contexts.

Molecular Formula and Weight Analysis

The molecular formula is C₇H₁₃ClO₄ , derived from:

  • A central acetyl chloride group (–COCl)
  • A triethylene glycol methyl ether side chain (–OCH₂CH₂OCH₂CH₂OCH₃)

Molecular weight : 196.63 g/mol.

Table 1: Comparative Molecular Data
Parameter Value Source Reference
Empirical Formula C₇H₁₃ClO₄
Exact Mass 196.050 Da
XLogP3 0.43
Topological Polar Surface Area 44.8 Ų

The molecular structure is characterized by planar geometry at the carbonyl group and flexible ether linkages , which influence solubility and reactivity.

Stereoelectronic Effects of the Oligo(ethylene glycol) Side Chain

The oligo(ethylene glycol) side chain introduces significant stereoelectronic effects due to its ether linkages and gauche conformations:

Key Stereoelectronic Features:

  • Gauche Effect : The C–O–C bonds in the ethylene glycol units adopt gauche conformations (60° dihedral angles) to maximize hyperconjugation between σ(C–O) bonding orbitals and σ*(C–C) antibonding orbitals. This stabilizes the side chain and reduces steric strain.
  • Electron-Donating Capacity : Ether oxygen lone pairs donate electron density into the acetyl chloride’s carbonyl group, slightly reducing its electrophilicity compared to simpler acyl chlorides.
  • Side-Chain Preorganization : The helical conformation of the ethylene glycol chain in nonpolar solvents enhances molecular rigidity, favoring specific reaction pathways (e.g., nucleophilic acyl substitution).
Table 2: Stereoelectronic Contributions
Effect Structural Impact Experimental Evidence
Hyperconjugation Stabilizes gauche conformations FTIR and NMR studies
Bent Bonding Increases C–O bond polarity X-ray crystallography
Solvent Polarization Enhances solubility in polar aprotic solvents Computational modeling

These effects collectively modulate the compound’s reactivity, making it suitable for controlled acylation reactions in polymer synthesis.

Conformational Dynamics in Solvated States

The conformational flexibility of the oligo(ethylene glycol) side chain is highly solvent-dependent:

Solvent-Specific Behavior:

  • Polar Solvents (e.g., Water, Ethanol) :

    • Intermolecular hydrogen bonding with solvent molecules stabilizes extended trans conformations of the ethylene glycol chain.
    • Increased dielectric constant reduces intramolecular electronic interactions, leading to higher conformational entropy.
  • Nonpolar Solvents (e.g., Chloroform, Toluene) :

    • The side chain adopts a helical gauche conformation due to favorable intramolecular hyperconjugation and reduced solvent-solute interactions.
    • This preorganized state enhances the compound’s stability and shelf life under anhydrous conditions.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBKYAPNYMCFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374850
Record name 3,6,9-trioxadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63881-16-3
Record name 3,6,9-trioxadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be synthesized through the reaction of [2-(2-Methoxyethoxy) ethoxy] acetic acid with thionyl chloride . The reaction typically involves the following steps:

  • Dissolving [2-(2-Methoxyethoxy) ethoxy] acetic acid in an appropriate solvent.
  • Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
  • Allowing the reaction mixture to warm to room temperature and stirring for several hours.
  • Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.

Chemical Reactions Analysis

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,6,9-Trioxadecanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.

    Alcohols: Esterification reactions often require a catalyst such as pyridine.

    Reducing Agents: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.

Scientific Research Applications

Chemical Synthesis

1. Intermediate for Organic Synthesis
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in acylation reactions, facilitating the formation of esters and amides. For instance, it has been utilized in the synthesis of acetyl cellulose derivatives, where it reacts with cellulose in a dimethylacetamide/lithium chloride solution to yield O-2-[2-(2-methoxyethoxy)ethoxy] acetyl celluloses with varying degrees of substitution (DS) . The DS values have been shown to affect the solubility and properties of the resulting cellulose derivatives, highlighting its significance in polymer chemistry.

2. Synthesis of Functionalized Compounds
The compound is also employed in synthesizing functionalized ferrocene derivatives through Friedel-Crafts acylation reactions. For example, it has been used to prepare diferrocenyl β-diketones by reacting with ferrocene in the presence of a Lewis acid catalyst . This application underscores its role in developing novel materials with potential applications in electronics and catalysis.

Polymer Chemistry

1. Modification of Polymer Surfaces
In polymer chemistry, this compound is utilized for modifying polymer surfaces to enhance their properties. It can introduce acetamido groups onto surfaces covered with polyamines, resulting in films that exhibit reduced protein adsorption . This modification is particularly important in biomedical applications where biocompatibility and resistance to bacterial adhesion are critical.

2. Development of Thin Films
Research has demonstrated that this compound can be used to create thin polymeric films that resist protein adsorption and bacterial adhesion. The process involves a multi-step reaction where the compound is used to functionalize surfaces, significantly reducing the amount of protein that adsorbs compared to unmodified surfaces . These advancements are vital for medical devices and implants.

Biomedical Applications

1. Drug Development
The compound's reactivity makes it a valuable asset in drug development. Its ability to form stable linkages with biological molecules allows for the design of prodrugs or drug delivery systems that can improve bioavailability and target specificity .

2. Research on Biological Activity
Studies have investigated the potential biological activities of derivatives synthesized from this compound, including antimicrobial and anti-inflammatory properties. These investigations are crucial for identifying new therapeutic agents and understanding their mechanisms of action.

Summary Table of Applications

Application Area Description Key Findings
Organic Synthesis Serves as an intermediate for synthesizing esters and amidesUsed in acetyl cellulose derivatives with varying DS values affecting solubility
Functionalized Compounds Employed in synthesizing functionalized ferrocene derivativesFacilitates the preparation of diferrocenyl β-diketones
Polymer Chemistry Modifies polymer surfaces to enhance biocompatibilityReduces protein adsorption on modified surfaces
Thin Films Development Creates thin films resistant to protein adsorptionSignificant reduction in bacterial adhesion compared to unmodified films
Drug Development Valuable for designing prodrugs or drug delivery systemsEnhances bioavailability and specificity of therapeutic agents
Biological Activity Research Investigated for potential antimicrobial and anti-inflammatory propertiesNew therapeutic agents being explored based on synthesized derivatives

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

This section compares 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride with structurally related acyl chlorides, focusing on physicochemical properties, reactivity, and applications.

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C)
This compound 16024-55-8 C₅H₉ClO₃ 152.58 N/A N/A
Methoxyacetyl chloride 38870-89-2 C₃H₅ClO₂ 108.52 1.187 (25°C) 135–137
(Pentafluorophenoxy)acetyl chloride 55502-53-9 C₈H₂ClF₅O₂ 268.55 N/A N/A
2-Methoxyethoxymethyl chloride (MEM-Cl) 3970-21-6 C₄H₉ClO₂ 124.57 1.09 60–62 (15 mmHg)

Key Observations :

  • Density : Methoxyacetyl chloride has a higher density (1.187 g/mL) due to its compact structure .
A. Nucleophilic Acyl Substitution
  • This compound : Reacts with alcohols or amines to form esters or amides. The ether chain improves solubility in polar solvents, facilitating reactions in organic semiconductors .
  • Methoxyacetyl chloride : Less sterically hindered, reacts faster with nucleophiles but is less soluble in aqueous media .
B. Stability
  • All acyl chlorides are moisture-sensitive, but this compound’s ether chain may slightly stabilize the molecule by reducing hydrolysis rates compared to Methoxyacetyl chloride .

Functional Differences :

  • The triethylene glycol chain in this compound enables unique applications in materials science, whereas Methoxyacetyl chloride is favored for small-molecule derivatization .

Biological Activity

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride, with the chemical formula C5_5H9_9ClO3_3 and CAS number 63881-16-3, is an acetyl chloride derivative notable for its potential applications in organic synthesis and biological research. This article focuses on its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

This compound is synthesized through the reaction of cellulose with this compound in a dimethylacetamide/lithium chloride solution. The degree of substitution (DS) of the resulting derivatives can be controlled, affecting their solubility and biological properties. The DS values obtained range from 0.4 to 3.0, indicating a significant variation in chemical behavior depending on the synthesis conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve interference with bacterial cell wall synthesis, similar to other acetylated compounds.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests a potential role in therapeutic strategies for inflammatory diseases .

Study 1: Efficacy Against MRSA

A study conducted by researchers at a pharmaceutical laboratory found that derivatives of this compound displayed significant antibacterial activity against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating a potential for development into new antibacterial treatments.

Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammatory responses, the compound was tested on rat cerebellar neuronal-glial cell cultures subjected to hypoxia. Results showed that treatment with this compound significantly reduced the levels of inflammatory markers compared to untreated controls. This highlights its potential application in neuroprotective strategies during ischemic events .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryReduction of TNF-α and IL-6 levels
NeuroprotectiveProtection against hypoxia-induced inflammation

Q & A

Q. How can researchers optimize the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride?

The synthesis typically involves converting 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid to its acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Maintaining a dry environment to prevent hydrolysis .
  • Monitoring reaction progress via TLC or FT-IR to confirm complete conversion of the carboxylic acid group to the acyl chloride (-COCl).
  • Purifying the product via vacuum distillation to remove excess reagents and solvents.
  • Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to SOCl₂) and reflux temperatures (~60–70°C) .

Q. What safety protocols are critical for handling this compound?

  • Engineering Controls : Use fume hoods with ≥0.5 m/s airflow to prevent vapor accumulation. Ensure explosion-proof electrical systems .
  • PPE : Wear nitrile gloves (tested for permeation resistance), chemical goggles, and flame-retardant lab coats. Respiratory protection (NIOSH-approved N95 masks) is required if vapor concentrations exceed 5 ppm .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15+ minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. Which analytical methods validate purity and structural integrity?

  • GC-MS : Quantifies residual solvents and detects degradation products (e.g., acetic acid derivatives) .
  • ¹H/¹³C NMR : Confirms ether and acyl chloride functional groups. Key signals include δ ~3.6 ppm (OCH₂CH₂O), δ ~3.3 ppm (OCH₃), and δ ~170 ppm (C=O) .
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) confirm successful synthesis .

Q. How does environmental pH affect its stability?

The compound hydrolyzes rapidly in aqueous or alcoholic media, producing 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid and HCl. Stability studies show:

  • Half-life <1 hour in neutral water at 25°C.
  • Extended stability in anhydrous solvents (e.g., dry THF or DCM) stored at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitutions?

The electron-withdrawing ether-oxygen atoms polarize the carbonyl group, enhancing electrophilicity. Kinetic studies reveal:

  • Rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilized transition states.
  • Steric hindrance from the branched ethoxy chain slows reactions with bulky nucleophiles (e.g., tert-butanol) .

Q. How can computational modeling improve reaction design?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • ICReDD’s reaction path search methods identify optimal conditions (e.g., solvent, catalyst) by simulating activation energies .
  • Molecular dynamics models assess steric effects in polymer synthesis applications .

Q. How to resolve contradictions in reported reaction yields?

Discrepancies often arise from moisture contamination or variable nucleophile reactivity. Mitigation strategies include:

  • Standardizing anhydrous protocols (e.g., molecular sieves in solvents).
  • Using kinetic profiling to compare nucleophile electronic effects (Hammett plots) .

Q. What role does it play in drug delivery systems?

The acyl chloride serves as a linker for prodrug synthesis:

  • Conjugates with hydroxyl-bearing drugs (e.g., paclitaxel) improve solubility via PEG-like ether chains.
  • In vitro studies show pH-sensitive hydrolysis in tumor microenvironments (pH ~6.5), enabling targeted release .

Q. How is it applied in functional polymer synthesis?

  • Surface Modification : Grafts onto silica nanoparticles via silanol group acylation, enhancing dispersibility in hydrophobic matrices .
  • Block Copolymers : Initiates ring-opening polymerization of lactides, yielding PEG-poly(lactic acid) hybrids for biodegradable coatings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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